N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions.
Introduction of the 3,4-dimethoxyphenethyl group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic uses.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide include other indazole derivatives with different substituents. Examples include:
- This compound analogs with different alkyl groups.
- Indazole derivatives with different functional groups on the indazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-20-8-7-16(15-21(20)32-2)9-12-25-23(29)17-10-13-28(14-11-17)24(30)22-18-5-3-4-6-19(18)26-27-22/h3-8,15,17H,9-14H2,1-2H3,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKHHIIQDQVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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